molecular formula C11H7ClF6O2S B14039815 1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14039815
M. Wt: 352.68 g/mol
InChI Key: PTZHQWXFCSUAIE-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of chlorine, trifluoromethoxy, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring with trifluoromethoxy and trifluoromethylthio substituents can be synthesized through electrophilic aromatic substitution reactions.

    Introduction of the propan-2-one moiety: The propan-2-one group can be introduced via Friedel-Crafts acylation, using appropriate acyl chlorides and Lewis acid catalysts.

    Chlorination: The final step involves the chlorination of the intermediate compound to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are often employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(4-(trifluoromethoxy)phenyl)propan-2-one
  • 1-Chloro-1-(3-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one stands out due to the specific positioning of the trifluoromethoxy and trifluoromethylthio groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7ClF6O2S

Molecular Weight

352.68 g/mol

IUPAC Name

1-chloro-1-[5-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7ClF6O2S/c1-5(19)9(12)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-4,9H,1H3

InChI Key

PTZHQWXFCSUAIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OC(F)(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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